molecular formula C14H15Cl2N B3024552 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride CAS No. 71058-85-0

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride

Cat. No.: B3024552
CAS No.: 71058-85-0
M. Wt: 268.2 g/mol
InChI Key: PPKAWGXDZHGYHL-UHFFFAOYSA-N
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Description

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride is a chemical compound with the molecular formula C14H14ClN·HCl. It is a derivative of acridine, a heterocyclic organic compound.

Scientific Research Applications

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride has several scientific research applications:

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2-methylcyclohexanone.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the acridine ring system. This is usually achieved through a condensation reaction under acidic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can have different functional groups depending on the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its chloro and methyl substituents can influence its binding affinity and selectivity for the enzyme .

Properties

IUPAC Name

4-chloro-9-methyl-1,2,3,4-tetrahydroacridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15;/h2-3,5,8,12H,4,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKAWGXDZHGYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(C2=NC3=CC=CC=C13)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585814
Record name 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71058-85-0
Record name 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride
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4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride
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4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride
Reactant of Route 6
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride

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